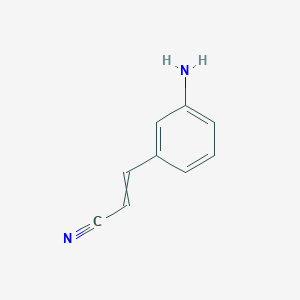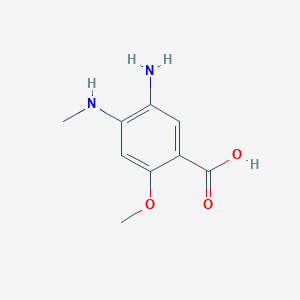
tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a nitro-pyridine moiety and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2-methylpiperazine with 6-nitro-3-pyridinecarboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of 2-Methyl-4-(6-amino-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester.
Reduction: Formation of 2-Methyl-4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-(6-amino-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
- 2-Methyl-4-(6-chloro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
- 2-Methyl-4-(6-methyl-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
What sets tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for specific redox reactions that are not possible with its analogs.
Propiedades
Fórmula molecular |
C15H22N4O4 |
|---|---|
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
tert-butyl 2-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22N4O4/c1-11-10-17(12-5-6-13(16-9-12)19(21)22)7-8-18(11)14(20)23-15(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3 |
Clave InChI |
XONXLUBFVDTACE-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CN=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3-(3-methoxypropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B8549265.png)



![4-[[5-(4-Fluorophenyl)imidazo[4,5-b]pyrazin-3-yl]methyl]phenol](/img/structure/B8549305.png)




![(1R,5R,6R)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester](/img/structure/B8549339.png)

![5-[(3R)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B8549344.png)


